molecular formula C15H10N4O5 B2454400 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-nitrobenzoate CAS No. 485378-00-5

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-nitrobenzoate

Cat. No.: B2454400
CAS No.: 485378-00-5
M. Wt: 326.268
InChI Key: FVMQSDVIMPRKSL-UHFFFAOYSA-N
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Description

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-nitrobenzoate is a chemical reagent featuring the benzotriazinone heterocyclic system, a scaffold recognized for its versatility in medicinal chemistry and drug discovery research . The benzotriazinone core is a key pharmacophore studied for its diverse biological activities. Similar derivatives have demonstrated potent inhibitory effects against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in neurodegenerative disease research . Furthermore, benzotriazinone-based compounds have shown promising anti-proliferative activity against human cancer cell lines, such as HepG2 liver carcinoma, highlighting their value in oncological investigations . The 2-nitrobenzoate moiety in this molecule can serve as a versatile chemical handle for further synthetic modifications, allowing researchers to create a library of derivatives for structure-activity relationship (SAR) studies . The mechanism of action for such compounds often involves targeted interaction with enzyme active sites, potentially through hydrogen bonding, π-π stacking, and hydrophobic interactions, as suggested by molecular docking studies of analogous structures . This product is intended for use in chemical synthesis and biochemical screening applications exclusively within a laboratory research setting. It is strictly For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O5/c20-14-10-5-1-3-7-12(10)16-17-18(14)9-24-15(21)11-6-2-4-8-13(11)19(22)23/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMQSDVIMPRKSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1,2,3-Benzotriazin-4(3H)-one Intermediates

The construction of the benzo[d]triazin-4(3H)-one scaffold is pivotal. A widely adopted method involves the cyclization of 2-azidobenzaldehyde derivatives under acidic conditions.

Procedure :

  • Formamide-Tosylmethyl Intermediate :
    • 2-Azidobenzaldehyde is treated with formamide, chlorotrimethylsilane, and p-toluenesulfonic acid at 50°C for 4–5 hours to yield N-(α-tosylbenzyl)formamide.
    • Dehydration using phosphorus oxychloride and triethylamine generates 1-azido-2-[isocyano(p-tosyl)methyl]benzene.
  • Base-Mediated Heterocyclization :
    • The intermediate undergoes intramolecular heterocyclization in the presence of tert-butoxide, eliminating cyanide to form 4-alkoxy/aryloxybenzo[d]triazines.

Key Data :

Step Reagents/Conditions Yield (%)
Formamide adduct Formamide, ClSi(CH₃)₃, p-TsOH, 50°C 36–52
Heterocyclization t-BuOK, THF, 0°C to room temperature 65–89

Nickel-Catalyzed Intramolecular Dual Annulation

Nickel-Mediated Ring Closure

A nickel-catalyzed protocol enables the simultaneous formation of the triazine ring and ester linkage.

Procedure :

  • Anthranilamide Precursor :
    • Anthranilamide is treated with NaNO₂ in 2N HCl at -5°C, followed by ammonia-mediated cyclization to yield 1,2,3-benzotriazin-4-one.
  • Nickel-Catalyzed Annulation :
    • The benzotriazinone reacts with bromo-substituted nitriles (e.g., 3-(bromomethyl)quinoline-2-carbonitrile) in the presence of Ni(cod)₂ and 1,2-bis(diphenylphosphino)ethane (dppe) at 100°C.

Key Data :

Component Role Optimal Conditions
Ni(cod)₂ Catalyst 10 mol%
dppe Ligand 20 mol%
Solvent Acetonitrile 100°C, 12 hours

Alkylation for Ester Group Introduction

Nucleophilic Substitution of Nitrobenzoate

The ester moiety is introduced via alkylation of the triazinone oxygen with 2-nitrobenzoyl chloride derivatives.

Procedure :

  • Alkylation with Bromomethyl Nitrobenzoate :
    • 1,2,3-Benzotriazin-4-one is reacted with bromomethyl 2-nitrobenzoate in acetonitrile, using K₂CO₃ as a base at 80°C for 6 hours.

Optimization Insights :

  • Solvent Choice : Polar aprotic solvents (e.g., CH₃CN) enhance nucleophilicity of the triazinone oxygen.
  • Base Screening : K₂CO₃ outperforms NaOH or Et₃N due to milder conditions and reduced hydrolysis.

Yield Comparison :

Substrate Base Solvent Temperature Yield (%)
Bromomethyl nitrobenzoate K₂CO₃ CH₃CN 80°C 72
Bromomethyl nitrobenzoate NaOH H₂O/THF 60°C 48

Industrial-Scale Production Strategies

Continuous Flow Synthesis

To address scalability, continuous flow reactors minimize intermediate isolation and improve reproducibility.

Case Study :

  • A microreactor system combines the heterocyclization and alkylation steps in tandem, achieving 68% overall yield with a residence time of 30 minutes.

Advantages :

  • Temperature Control : Precise thermal management reduces side reactions.
  • Throughput : 500 g/hour production capacity demonstrated in pilot studies.

Mechanistic and Kinetic Studies

DFT Analysis of Heterocyclization

Density functional theory (DFT) calculations reveal a two-step mechanism for triazine formation:

  • Tosyl Group Elimination : Exergonic loss of the tosyl group (ΔG = -8.2 kcal/mol).
  • Cyanide Elimination : Rate-limiting step with ΔG‡ = +12.3 kcal/mol.

Implications :

  • Base strength critically influences the second step; weaker bases (e.g., K₂CO₃) favor slower, more controlled elimination.

Chemical Reactions Analysis

Types of Reactions

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the nitrobenzoate moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Chemistry

In chemistry, (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-nitrobenzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and biochemical pathways. Its ability to undergo various chemical modifications makes it a versatile tool in molecular biology.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The triazine ring system is known for its bioactivity, and modifications can lead to the development of new drugs.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the triazine ring can interact with biological macromolecules. These interactions can modulate enzyme activity, signal transduction pathways, and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-nitrobenzoate stands out due to its fused triazine-benzene ring system and the presence of both nitro and ester functional groups. This combination of features provides unique reactivity and potential for diverse applications in various scientific fields.

Biological Activity

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-nitrobenzoate is a synthetic compound belonging to the triazine family, characterized by its unique fused triazine-benzene ring system. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, neuroprotective, and anticancer properties.

Chemical Structure

The molecular formula of this compound is C12H10N4O4C_{12}H_{10}N_4O_4, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. Its structure features a triazine core linked to a nitrobenzoate moiety, which is crucial for its biological activity.

1. Neuroprotective Effects

Recent studies have demonstrated that derivatives of triazines exhibit significant neuroprotective properties. For instance, compounds similar to this compound have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are enzymes involved in neurodegenerative diseases like Alzheimer's. Inhibition of these enzymes leads to increased levels of acetylcholine in the brain, enhancing cognitive function and providing neuroprotection against oxidative stress .

2. Anticancer Properties

Triazine derivatives have been investigated for their anticancer potential. The compound's structure allows it to interact with various biological targets involved in cancer cell proliferation and survival. Preliminary studies suggest that similar compounds can induce apoptosis in cancer cells and may inhibit tumor growth through multiple pathways .

3. Anti-inflammatory Activity

The anti-inflammatory properties of triazine derivatives are attributed to their ability to modulate inflammatory pathways. Compounds within this class have shown promise in reducing pro-inflammatory cytokines and mediators in vitro and in vivo .

The mechanism by which this compound exerts its biological effects involves several biochemical pathways:

  • Inhibition of AChE and BuChE: This leads to increased acetylcholine levels, enhancing synaptic transmission.
  • Induction of Apoptosis: Through activation of caspase pathways and modulation of Bcl-2 family proteins.
  • Reduction of Oxidative Stress: By scavenging free radicals and enhancing antioxidant defenses.

Case Studies

Several studies have explored the biological activity of triazine derivatives:

  • Study on Neuroprotective Activity:
    • A series of triazine derivatives were synthesized and screened for AChE inhibition.
    • Results indicated that certain compounds exhibited IC50 values comparable to known AChE inhibitors like donepezil .
  • Anticancer Evaluation:
    • In vitro assays demonstrated that triazine derivatives could inhibit the proliferation of various cancer cell lines.
    • Mechanistic studies revealed that these compounds triggered apoptosis via mitochondrial pathways .

Data Summary

Activity TypeObserved EffectReference
NeuroprotectionAChE inhibition leading to cognitive enhancement
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction of pro-inflammatory cytokines

Q & A

What are the optimal synthetic routes and reaction conditions for synthesizing (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-nitrobenzoate?

Basic Research Focus
The synthesis typically involves multi-step reactions starting from 2-nitrobenzoic acid derivatives and 4-oxobenzo[d][1,2,3]triazine precursors. Key steps include esterification and nucleophilic substitution under controlled conditions. For example:

  • Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) is preferred for ester coupling due to their ability to stabilize intermediates .
  • Catalysts : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) enhances yield by activating carboxyl groups .
  • Temperature : Reactions are often conducted at 0–25°C to minimize side reactions .
  • Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) or HPLC (C18 column, acetonitrile/water gradient) ensures progress tracking .

How can researchers resolve contradictions in spectroscopic data during structural characterization?

Advanced Research Focus
Discrepancies in NMR or mass spectrometry data may arise from tautomerism or impurities. Methodological solutions include:

  • Multi-technique validation : Combine 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to cross-verify functional groups and molecular weight .
  • X-ray crystallography : For ambiguous cases, crystallographic analysis provides definitive confirmation of the triazinone and nitrobenzoate moieties .
  • Dynamic NMR studies : Investigate temperature-dependent shifts to identify tautomeric forms of the triazin-4-one ring .

What strategies are effective for improving the compound’s stability during storage?

Advanced Research Focus
The compound’s nitro and triazinone groups are sensitive to light and moisture. Recommended protocols:

  • Storage conditions : Use amber vials under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis or photodegradation .
  • Stabilizing agents : Add desiccants (e.g., molecular sieves) to storage containers to absorb residual moisture .
  • Periodic analysis : Conduct stability-indicating HPLC every 3–6 months (method: 0.1% TFA in water/acetonitrile, 1.0 mL/min flow rate) .

How can computational modeling predict the reactivity of this compound in biological systems?

Advanced Research Focus
Density functional theory (DFT) and molecular docking are critical for predicting interactions:

  • DFT calculations : Optimize the geometry at the B3LYP/6-311+G(d,p) level to map electron density on the triazinone ring, identifying nucleophilic/electrophilic sites .
  • Molecular docking : Use AutoDock Vina to simulate binding affinity with targets like kinases or DNA repair enzymes, leveraging the nitro group’s electron-withdrawing properties .
  • ADMET prediction : Tools like SwissADME assess bioavailability and metabolic pathways, guiding pharmacological studies .

What are the methodological challenges in assessing the compound’s pharmacokinetic properties?

Advanced Research Focus
The compound’s low solubility and rapid metabolism require tailored approaches:

  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or micellar formulations (e.g., Tween-80) in in vitro assays .
  • Metabolic stability : Conduct liver microsome assays (human or rodent) with LC-MS/MS quantification to identify primary metabolites .
  • Plasma protein binding : Equilibrium dialysis (pH 7.4, 37°C) quantifies unbound fractions, correlating with in vivo efficacy .

How can researchers design experiments to evaluate the compound’s potential as a kinase inhibitor?

Advanced Research Focus
Leverage structural analogs and kinase assay platforms:

  • Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) at 1–10 μM concentrations to identify targets .
  • IC50_{50} determination : Use fluorescence polarization (FP) or time-resolved FRET (TR-FRET) assays with ATP concentrations near KmK_m .
  • Cellular validation : Test in cancer cell lines (e.g., HeLa or MCF-7) with Western blotting for phospho-kinase substrates (e.g., ERK1/2) .

What analytical techniques are most reliable for quantifying impurities in bulk samples?

Basic Research Focus
Impurity profiling requires orthogonal methods:

  • HPLC-DAD : Use a gradient method (C18 column, 0.1% formic acid in water/acetonitrile) to separate nitrobenzoate derivatives and triazine byproducts .
  • LC-MS/MS : Identify low-abundance impurities (<0.1%) via multiple reaction monitoring (MRM) .
  • Elemental analysis : Confirm stoichiometry (C, H, N) to detect synthetic byproducts like unreacted starting materials .

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